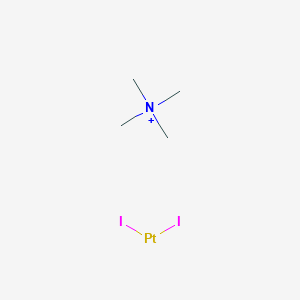

Diiodoplatinum;tetramethylazanium

Description

The Foundational Role of Tetramethylammonium (B1211777) Cations as Counterions in Inorganic Synthesis and Reactivity Control

The tetramethylammonium cation, [N(CH₃)₄]⁺ (also known as tetramethylazanium), is the simplest quaternary ammonium (B1175870) cation. wikipedia.org It consists of a central nitrogen atom tetrahedrally bonded to four methyl groups. wikipedia.org This cation plays a crucial role in inorganic and organometallic chemistry, primarily as a large, symmetric, and weakly coordinating counterion. wikipedia.org Unlike smaller alkali metal cations, the positive charge on [N(CH₃)₄]⁺ is diffuse and shielded by the methyl groups, preventing strong, direct coordination to anionic centers. nih.gov

This "non-coordinating" nature is highly valuable in chemical synthesis for several reasons:

Stabilization and Crystallization: Large and often reactive inorganic or organometallic anions can be stabilized and isolated from solution as crystalline solids by pairing them with a large counterion like [N(CH₃)₄]⁺. The favorable lattice energy of the resulting salt helps to drive crystallization.

Solubility in Organic Solvents: Tetramethylammonium salts are often soluble in polar organic solvents, which allows for reactions and characterization in non-aqueous media. wikipedia.org This property is essential for their use as phase-transfer catalysts, where they facilitate the transport of anionic reactants between immiscible aqueous and organic phases. atamankimya.comoup.com

Structure Directing Agent: In the synthesis of materials like zeolites, the tetramethylammonium cation can act as a template or structure-directing agent. rsc.org It organizes silicate (B1173343) oligomers in solution, guiding the formation of specific framework structures. rsc.org Molecular dynamics simulations have shown that [N(CH₃)₄]⁺ can form a protective layer around silicate polyanions, stabilizing them against hydrolysis and controlling the formation of specific crystalline products. rsc.orgnih.gov

The interaction between the tetramethylammonium cation and anions like halides is primarily electrostatic, but computational studies reveal that dispersion forces and weak C-H···X hydrogen bonds also contribute significantly. nih.govacs.org The cation's ability to interact with anions through different topologies (e.g., an anion interacting with one or three methyl groups) allows for flexible and stable crystal packing. nih.govacs.org

Conceptual Frameworks for Investigating Diiodoplatinum;tetramethylazanium in Modern Chemical Research

Research Focus Areas:

Structural and Spectroscopic Characterization: High-resolution X-ray crystallography is a primary tool for studying the precise solid-state structure of this compound. It reveals the exact geometry of the [PtI₄]²⁻ anion, the conformation of the [N(CH₃)₄]⁺ cations, and how these ions pack together in the crystal lattice. This information is complemented by spectroscopic techniques like infrared (IR) and Raman spectroscopy, which probe the vibrational modes of both the cation and the anion, providing insight into the strength of the Pt-I bonds and the nature of the cation-anion interactions.

Materials Science Applications: There is growing interest in using tetraalkylammonium metal halide complexes as components or precursors for advanced materials. oup.com Platinum(II) iodide itself is being explored for applications in nanotechnology, electronics, and as a catalyst. ontosight.aiontosight.ai The incorporation of the [PtI₄]²⁻ anion into a salt with a tetramethylammonium cation could lead to materials with interesting optical or electronic properties, potentially for use in sensors or as precursors for thin-film deposition.

Catalysis: While platinum complexes are renowned catalysts, the [PtI₄]²⁻ anion is generally considered coordinatively saturated and catalytically inactive on its own. However, salts like [(CH₃)₄N]₂[PtI₄] can serve as stable, soluble precursors for generating catalytically active platinum species in situ. The use of tetraalkylammonium salts as additives or catalysts in reactions like Friedel-Crafts alkylation highlights the role of the entire ionic system in facilitating chemical transformations. oup.com

The study of this compound and its analogues contributes to a deeper understanding of how the choice of a non-coordinating cation can influence the structure, stability, and ultimately, the function of an inorganic complex.

Data Tables

Table 1: Properties of Constituent Ions and the Parent Compound

| Property | Tetramethylammonium Cation ([N(CH₃)₄]⁺) | Platinum(II) Iodide (PtI₂) | Bis(tetramethylammonium) tetraiodoplatinate(II) |

|---|---|---|---|

| Molar Mass | 74.14 g/mol wikipedia.org | 448.89 g/mol wikipedia.org | 797.17 g/mol |

| Appearance | Colorless ion wikipedia.org | Black crystals wikipedia.org | Typically dark red or brown crystals |

| Geometry | Tetrahedral nitrogen center wikipedia.org | Polymeric structures, square planar Pt(II) | Square planar [PtI₄]²⁻ anion |

| Ionic Radius of Cation | ~0.322 nm wikipedia.org | N/A | N/A |

Table 2: Key Figures and Discoveries in Platinum Coordination Chemistry

| Scientist/Group | Year | Contribution | Reference(s) |

|---|---|---|---|

| Michele Peyrone | 1845 | First synthesis of cis-diamminedichloroplatinum(II) (cisplatin). wikipedia.org | wikipedia.org |

| Alfred Werner | 1893 | Proposed the coordination theory, explaining primary and secondary valencies. slideshare.netsimply.sciencepurechemistry.org | slideshare.netsimply.sciencepurechemistry.org |

Properties

CAS No. |

131145-80-7 |

|---|---|

Molecular Formula |

C4H12I2NPt+ |

Molecular Weight |

523.04 g/mol |

IUPAC Name |

diiodoplatinum;tetramethylazanium |

InChI |

InChI=1S/C4H12N.2HI.Pt/c1-5(2,3)4;;;/h1-4H3;2*1H;/q+1;;;+2/p-2 |

InChI Key |

OTHABVCNTZQWOO-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)C.I[Pt]I |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Diiodoplatinum;tetramethylazanium Systems

Synthesis of Tetramethylammonium (B1211777) Salts: Advanced Preparative Routes

The tetramethylammonium cation, [N(CH₃)₄]⁺, serves as the counterion in the target compound. Its synthesis can be achieved through several methods, each with distinct advantages and applications.

Direct Quaternization and N-Alkylation Protocols for Tetramethylammonium Halides

Direct quaternization, also known as the Menschutkin reaction, is a fundamental and widely employed method for the synthesis of quaternary ammonium (B1175870) salts. This bimolecular nucleophilic substitution (SN2) reaction involves the treatment of a tertiary amine with an alkyl halide. msu.edu In the case of tetramethylammonium halides, trimethylamine (B31210) is reacted with a methyl halide (e.g., methyl chloride, methyl bromide, or methyl iodide). nih.govchemguide.co.uk

The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of trimethylamine on the electrophilic carbon atom of the methyl halide. The halide ion is displaced, resulting in the formation of the tetramethylammonium cation and a halide anion. msu.edu The general reaction is as follows:

(CH₃)₃N + CH₃X → [N(CH₃)₄]⁺X⁻ (where X = Cl, Br, I) nih.gov

The efficiency of this reaction can be influenced by several factors, including the nature of the alkyl halide, the solvent, temperature, and pressure. unlv.edu While traditional methods often suffer from the need for harsh reaction conditions and the formation of byproducts, recent advancements have focused on developing more efficient and environmentally friendly protocols. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for N-alkylation of azaheterocycles using quaternary ammonium salts. researchgate.netsemanticscholar.org

Continuous-flow processes in tubular reactors have also been developed for the quaternization of tertiary amines with alkyl halides. These methods offer high product yields and minimize the formation of byproducts by maintaining the alkyl halide in a dissolved state under elevated pressure. unlv.edu

Optimized Salt Metathesis Reactions Utilizing Tetramethylammonium Hydroxide (B78521)

Salt metathesis, or double displacement, provides a versatile route to a wide range of tetramethylammonium salts with various anions. researchgate.netrsc.org This method typically involves the reaction of a tetramethylammonium salt, often tetramethylammonium hydroxide or a halide, with a salt containing the desired anion. The reaction is driven by the formation of a product that is insoluble in the reaction medium, thus shifting the equilibrium towards the desired product. rsc.org

A common precursor for these reactions is tetramethylammonium hydroxide ([N(CH₃)₄]⁺OH⁻). crunchchemistry.co.uk It can be prepared by the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in a non-aqueous solvent like methanol, where potassium chloride is insoluble. crunchchemistry.co.uk

[N(CH₃)₄]⁺Cl⁻ + KOH → [N(CH₃)₄]⁺OH⁻ + KCl (s) crunchchemistry.co.uk

Once obtained, tetramethylammonium hydroxide can be used to synthesize other tetramethylammonium salts through neutralization reactions with the corresponding acid or through further metathesis reactions. For example, reacting tetramethylammonium hydroxide with an ammonium salt can yield the desired tetramethylammonium salt, ammonia (B1221849), and water. crunchchemistry.co.uk

[N(CH₃)₄]⁺OH⁻ + NH₄⁺X⁻ → [N(CH₃)₄]⁺X⁻ + NH₃ + H₂O crunchchemistry.co.uk

This method is particularly useful for preparing tetramethylammonium salts with complex anions that are not readily accessible through direct quaternization. nih.gov

Electrochemical Synthesis Pathways for Tetramethylammonium Species

Electrochemical methods offer a clean and efficient alternative for the synthesis of tetramethylammonium hydroxide and other salts. These processes typically involve the electrolysis of a tetramethylammonium salt solution in an electrolytic cell equipped with an ion-exchange membrane. google.comlibretexts.orgrsc.org

In a typical setup for the production of tetramethylammonium hydroxide, an aqueous solution of a tetramethylammonium salt (e.g., tetramethylammonium formate or bicarbonate) is placed in the anode compartment of an electrolytic cell separated by a cation-exchange membrane from the cathode compartment, which contains water. libretexts.org When a direct current is applied, the tetramethylammonium cations migrate across the membrane into the cathode compartment, where they combine with hydroxide ions generated from the reduction of water at the cathode. libretexts.org

Continuous electrolysis processes have been developed to maintain stationary conditions within the cell, leading to optimized membrane performance, high current efficiencies, and minimized energy consumption. libretexts.orgrsc.org The purity of the resulting tetramethylammonium hydroxide solution can be very high, particularly when using precursors like tetramethylammonium hydrogencarbonate, which avoids contamination from species like formic acid.

Synthesis of Diiodoplatinum(II) Anionic Complexes: Controlled Coordination Assembly

The diiodoplatinum(II) moiety is a key component of the target compound. Its synthesis involves the coordination of two iodide ligands to a platinum(II) center. The starting material and reaction conditions play a crucial role in determining the final product's structure and purity.

Ligand Exchange Methodologies from Precursor Platinum(II) Halide Complexes (e.g., from [PtCl₄]²⁻)

A common and effective method for the synthesis of diiodoplatinum(II) complexes is through ligand exchange reactions starting from readily available platinum(II) halide precursors, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]). nih.gov Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. semanticscholar.orgrsc.org

In this process, the chloride ligands in the [PtCl₄]²⁻ complex are displaced by iodide ions. The reaction is typically carried out in an aqueous solution by adding a source of iodide ions, such as potassium iodide (KI), to the solution of the tetrachloroplatinate(II) salt. nih.gov

[PtCl₄]²⁻ + 4I⁻ → [PtI₄]²⁻ + 4Cl⁻

The resulting tetraiodoplatinate(II) anion can then be used as a precursor for the synthesis of diiodoplatinum(II) complexes. The kinetics and mechanism of these ligand exchange reactions in square-planar platinum(II) complexes are well-studied and generally proceed through an associative mechanism. crunchchemistry.co.uk

The progress of the reaction can often be monitored by a change in color of the solution. For instance, the reaction of K₂[PtCl₄] with KI results in a color change from red-brown to dark brown. nih.gov

Stereochemical Control in Diiodoplatinum(II) Complex Formation: Cis- and Trans-Isomer Synthesis

For square-planar complexes like diiodoplatinum(II) derivatives, the spatial arrangement of the ligands around the central platinum atom can lead to the formation of geometric isomers, namely cis and trans isomers. researchgate.net The selective synthesis of a specific isomer is crucial as they can exhibit different chemical and physical properties. The stereochemical outcome of the synthesis is largely governed by the trans effect. The trans effect describes the ability of a ligand to direct an incoming substituent to the position trans to itself. libretexts.org

Synthesis of cis-Diiodoplatinum(II) Complexes:

The synthesis of the cis isomer typically starts with a precursor where the desired non-iodide ligands are already in a cis configuration, or by utilizing a starting material that favors the formation of the cis product. For example, cis-diamminediiodoplatinum(II) can be prepared from potassium tetraiodoplatinate(II) by the controlled addition of an aqueous solution of ammonia. The careful control of reaction conditions, such as temperature and pH, is essential to obtain the cis isomer in high purity and yield.

A general route to cis-diiodoplatinum(II) complexes involves the reaction of K₂[PtI₄] with the desired ligands. The Dhara method, a well-established procedure for the synthesis of cis-diamminedichloroplatinum(II) (cisplatin), involves the initial formation of K₂[PtI₄] followed by the addition of ammonia. researchgate.net

Synthesis of trans-Diiodoplatinum(II) Complexes:

The synthesis of trans isomers often employs a different synthetic strategy that takes advantage of the trans effect. A common approach involves starting with a tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺. researchgate.net Treatment of this complex with an iodide source under appropriate conditions leads to the sequential replacement of two ammonia ligands with iodide ions. Due to the stronger trans-directing effect of iodide compared to ammonia, the second iodide ligand will preferentially substitute the ammonia molecule that is trans to the first iodide ligand, resulting in the formation of the trans isomer. researchgate.net

The choice of starting material and the sequence of ligand addition are therefore critical for achieving stereochemical control in the synthesis of diiodoplatinum(II) complexes.

Data Tables

Table 1: Synthetic Routes to Tetramethylammonium Salts

| Method | Precursors | Key Reaction Type | Advantages |

| Direct Quaternization | Trimethylamine, Methyl Halide | SN2 | Direct, fundamental method |

| Salt Metathesis | Tetramethylammonium Hydroxide, Ammonium Salt | Double Displacement | Versatile for various anions |

| Electrochemical Synthesis | Tetramethylammonium Salt (e.g., formate) | Electrolysis | High purity, efficient |

Table 2: Stereoselective Synthesis of Diamminediiodoplatinum(II) Isomers

| Isomer | Starting Material | Key Principle |

| cis | K₂[PtI₄] | Controlled addition of ligands |

| trans | [Pt(NH₃)₄]²⁺ | Trans effect |

Formation of Bridged Diiodoplatinum(II) Architectures

Iodide ligands exhibit a strong propensity to act as bridging ligands between two platinum(II) centers, leading to the formation of dinuclear or polynuclear architectures. In many systems, this results in the creation of iodo-bridged platinum(II) dimers, which are often neutral species with the general formula [Pt(L)I(μ-I)]₂, where L represents a non-bridging ligand such as an amine. nih.govresearchgate.net The formation of these dimers can be achieved through various routes, including the reaction of cis-[Pt(L)₂I₂] complexes with perchloric acid or by direct synthesis from K₂[PtI₄] and the appropriate ligand. researchgate.net

Below is a table summarizing typical reaction conditions for the synthesis of iodo-bridged Pt(II) complexes, which serves as a model for the formation of the core platinum-iodide framework.

| Starting Material | Reagent(s) | Product Type | Reference |

| cis-[Pt(amine)₂I₂] | Perchloric Acid | [Pt(amine)I(μ-I)]₂ | researchgate.net |

| K₂[PtI₄] | Amine Ligand | [Pt(amine)I(μ-I)]₂ | researchgate.net |

Crystallization and Purification Techniques for Ionic Platinum(II) Iodide Complexes with Tetramethylammonium Counterions

The purification and crystallization of ionic platinum(II) iodide complexes with tetramethylammonium counterions are critical for obtaining materials with high purity, suitable for further use or structural analysis. Several techniques are employed, leveraging the ionic nature of the compound.

Recrystallization is the most common purification method. The choice of solvent is paramount and is determined by the solubility profile of the salt. For ionic compounds like diiodoplatinum;tetramethylazanium, polar organic solvents or solvent mixtures are often effective. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, and the solution is slowly cooled to induce crystallization, leaving impurities behind in the mother liquor. Slow evaporation of a saturated solution at room temperature or vapor diffusion, where a precipitant solvent slowly diffuses into the solution of the compound, are also widely used techniques to grow high-quality single crystals for X-ray diffraction studies. researchgate.netmdpi.com

Washing and Precipitation constitute a simpler purification strategy. After the initial synthesis via precipitation, the solid product can be washed with a series of solvents. These solvents are chosen to dissolve unreacted starting materials and byproducts while leaving the desired product intact. For instance, washing with water can remove residual alkali metal halides, while a non-polar organic solvent can remove organic impurities. google.com

Ion Exchange Methods can be employed for achieving very high purity, particularly for removing residual halide impurities (e.g., chloride from the metathesis step). The compound is dissolved and passed through an anion exchange resin loaded with the desired anion (in this case, iodide or a larger, more complex iodoplatinate), which captures the impurity anions and releases the desired ones. nih.gov

The table below outlines common crystallization techniques and suitable solvents for organoammonium metal-halide salts.

| Technique | Description | Suitable Solvents | Reference |

| Slow Cooling | Dissolving the solute in a hot solvent and allowing it to crystallize as it cools. | Methanol, Ethanol, Acetonitrile (B52724) | mdpi.com |

| Slow Evaporation | Allowing the solvent from a saturated solution to evaporate slowly over time. | Dichloromethane/Ethanol, Acetonitrile | researchgate.net |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a vial of a "non-solvent" in which the compound is insoluble. The non-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystal growth. | Main Solvent: Dichloromethane; Non-solvent: Pentane or Ether | researchgate.net |

Synthetic Strategies for Incorporating Diiodoplatinum;tetramethylazanium into Larger Chemical Systems

Salts such as [(CH₃)₄N]₂[PtI₄] are valuable precursors for the synthesis of a wide array of other platinum(II) complexes. The utility of this compound stems from the fact that the iodide ligands in the [PtI₄]²⁻ anion are relatively labile and can be readily substituted by other stronger donor ligands. This reactivity allows for the incorporation of the platinum(II) center into more complex molecular and supramolecular systems.

Ligand Substitution Reactions: A primary strategy involves the reaction of the tetramethylammonium tetraiodoplatinate(II) salt with various nucleophilic ligands. Depending on the stoichiometry and reaction conditions, one, two, or all four iodide ligands can be replaced. This approach is fundamental to creating a diverse range of platinum complexes with tailored electronic and steric properties. For example, reaction with two equivalents of an amine (L) can lead to the formation of neutral cis-[PtL₂I₂] complexes, which are important intermediates in the synthesis of anticancer agents. researchgate.net The use of the tetramethylammonium salt can be advantageous over its potassium equivalent due to its improved solubility in organic solvents, allowing for reactions in non-aqueous media.

Formation of Heterometallic Complexes: The [PtI₄]²⁻ anion can serve as a building block for constructing bimetallic or polymetallic systems. The iodide ligands can bridge to other metal centers, or the platinum center itself can be incorporated into a larger cluster or coordination polymer. This strategy is key in the development of new materials with interesting magnetic or electronic properties. nih.gov

Use in Phase-Transfer Catalysis: Ion pairs formed between quaternary ammonium cations and metal-halide anions can function as effective phase-transfer catalysts. The tetramethylammonium cation facilitates the transfer of the platinum-containing anion into an organic phase where it can catalyze a variety of transformations, such as hydrogenations, oxidations, and C-C bond-forming reactions. scispace.com

The following table illustrates the role of the [PtI₄]²⁻ anion as a versatile precursor in platinum chemistry.

| Reactant(s) | Product Type | Application/Significance | Reference |

| 2 equivalents of Amine (L) | cis-[Pt(L)₂I₂] | Intermediate for mixed-ligand complexes, precursor to anticancer drug analogues. | researchgate.net |

| 1 equivalent of a Bidentate Ligand (L-L) | [Pt(L-L)I₂] | Synthesis of stable, chelated platinum(II) complexes. | nih.gov |

| Other Metal Salts (e.g., ZnX₂) | Heterometallic Bridged Complexes | Building blocks for advanced materials. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Diiodoplatinum;tetramethylazanium Complexes

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the solid-state structure of crystalline materials. By analyzing the pattern of scattered X-rays from a sample, precise information about the arrangement of atoms in a crystal lattice can be obtained.

Single Crystal X-ray Diffraction for Elucidating Solid-State Geometries

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining an unambiguous three-dimensional molecular structure. nih.gov A suitable single crystal of the complex is mounted and irradiated with a monochromatic X-ray beam. youtube.com The resulting diffraction pattern allows for the calculation of the electron density map of the unit cell, revealing the precise positions of each atom.

For a complex like tetramethylammonium (B1211777) tetraiodoplatinate(II), SCXRD analysis would be expected to confirm the distinct ionic nature of the compound, composed of tetramethylammonium [N(CH₃)₄]⁺ cations and tetraiodoplatinate(II) [PtI₄]²⁻ anions. The analysis would provide detailed geometric parameters, such as the bond lengths and angles of both the cation and the anion. The platinum(II) center in the [PtI₄]²⁻ anion is anticipated to exhibit a square-planar coordination geometry, a common arrangement for d⁸ metal ions. The tetramethylammonium cation would show the expected tetrahedral geometry around the central nitrogen atom.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Tetragonal | The crystal system describing the symmetry of the unit cell. |

| Space Group | P4/n | The specific symmetry group of the crystal. |

| a, b (Å) | 9.15 | Unit cell dimensions along the a and b axes. |

| c (Å) | 7.05 | Unit cell dimension along the c axis. |

| Pt–I Bond Length (Å) | 2.66 | The distance between the platinum and iodine atoms. |

| N–C Bond Length (Å) | 1.49 | The distance between the nitrogen and carbon atoms in the cation. |

| I–Pt–I Angle (°) | 90.0, 180.0 | The angles defining the square-planar geometry around the Pt center. |

| C–N–C Angle (°) | 109.5 | The angle defining the tetrahedral geometry of the cation. |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze microcrystalline samples. carleton.edu Unlike SCXRD, which requires a perfect single crystal, PXRD provides information about the bulk material, making it ideal for confirming phase purity and identifying the compound. researchgate.netunesp.br The sample is finely ground to ensure random orientation of the crystallites, and the resulting diffractogram is a plot of scattered X-ray intensity versus the diffraction angle (2θ). ijirmf.com

This pattern serves as a unique "fingerprint" for the crystalline solid. By comparing the experimental diffractogram to databases or to a pattern calculated from single-crystal data, the identity and purity of the bulk sample can be verified. rsc.org Any deviation or the presence of additional peaks would indicate impurities or a different crystalline phase.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.3 | 7.20 | 85 |

| 19.5 | 4.55 | 40 |

| 24.8 | 3.59 | 100 |

| 28.7 | 3.11 | 65 |

| 35.1 | 2.55 | 30 |

| 41.2 | 2.19 | 50 |

Analysis of Crystal Packing and Interionic Interactions

Beyond individual molecular geometries, XRD analysis reveals how ions and molecules are arranged in the crystal lattice. In an ionic compound like [N(CH₃)₄]₂[PtI₄], the crystal packing is governed by a combination of strong electrostatic forces and weaker non-covalent interactions. nih.govresearchgate.net

The primary force is the electrostatic attraction between the positively charged tetramethylammonium [N(CH₃)₄]⁺ cations and the negatively charged [PtI₄]²⁻ anions. Additionally, a network of weak, non-conventional hydrogen bonds of the type C–H···I contributes significantly to the stability of the crystal structure. nih.gov In these interactions, the hydrogen atoms of the methyl groups on the cation act as weak hydrogen bond donors, interacting with the electron-rich iodide ligands of the surrounding anions. nih.gov These collective interactions create a stable, three-dimensional supramolecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for confirming the structure of molecules in solution. rsc.org It provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C, allowing for the verification of the organic components of the complex. nih.gov

Proton (¹H) NMR Spectroscopy for Tetramethylammonium Cation Confirmation and Ligand Environment Probing

¹H NMR spectroscopy is exceptionally useful for confirming the presence and structural integrity of the tetramethylammonium cation. researchgate.net Due to the high symmetry of the [N(CH₃)₄]⁺ ion, all twelve protons on the four methyl groups are chemically equivalent. This results in a single, sharp resonance signal in the ¹H NMR spectrum.

A key feature in the ¹H NMR spectrum of platinum-containing complexes is the presence of "satellite" peaks flanking the main signal. These satellites arise from the spin-spin coupling between the protons and the naturally occurring ¹⁹⁵Pt isotope (I = 1/2, 33.8% abundance). researchgate.net The observation of these ¹⁹⁵Pt satellites provides definitive evidence of the through-space proximity of the cation to the platinum-containing anion in solution or the persistence of the ionic pairing.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

|---|---|---|---|---|

| ~3.10 | Singlet | 12H | -N(CH₃)₄ | N/A |

Carbon (¹³C) NMR Spectroscopy for Organic Moiety Structural Verification

Complementing the proton data, ¹³C NMR spectroscopy is used to verify the carbon framework of the organic cation. nih.govcapes.gov.br Similar to the protons, the four methyl carbons in the tetramethylammonium cation are chemically equivalent due to the ion's tetrahedral symmetry. Consequently, the ¹³C NMR spectrum is expected to show a single resonance signal. chemicalbook.com The chemical shift of this signal is characteristic of the tetramethylammonium group and confirms its structure. Potential coupling to the central ¹⁴N atom may lead to a broadened signal.

| Chemical Shift (δ, ppm) | Assignment | Description |

|---|---|---|

| ~54.5 | -N(CH₃)₄ | A single peak confirming the four equivalent carbon atoms of the cation. |

Platinum (¹⁹⁵Pt) NMR Spectroscopy for Platinum Coordination Environment Analysis

Platinum-195 NMR spectroscopy is a powerful tool for directly investigating the coordination sphere of the platinum center in Diiodoplatinum;tetramethylazanium. The ¹⁹⁵Pt nucleus is a spin-½ nucleus with a natural abundance of 33.8%, making it amenable to NMR studies. huji.ac.il The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the electronic environment, including the nature of the ligands, their geometric arrangement, and the oxidation state of the platinum atom. huji.ac.ilmdpi.com This sensitivity allows for the differentiation of various platinum species that may exist in solution.

The ¹⁹⁵Pt NMR chemical shifts are reported over a very wide range, spanning approximately 15,000 ppm. mdpi.com For diiodo complexes of platinum(II), the resonances typically appear in a specific region of the spectrum. For instance, cis-diiodo platinum(II) complexes with primary amine ligands have been observed between -3342 and -3357 ppm in acetone, while the corresponding trans isomers are found between -3336 and -3372 ppm. researchgate.net In another example, the ¹⁹⁵Pt NMR resonance of trans-bis(3-acetylpyridine-κN)diiodoplatinum(II) in CD₂Cl₂ was observed at -3224 ppm. nih.gov The chemical shifts are also influenced by the solvent and the presence of other species in solution.

Furthermore, coupling between the ¹⁹⁵Pt nucleus and other magnetically active nuclei, such as ¹H, ¹³C, and ³¹P, can provide valuable structural information. huji.ac.il For example, the magnitude of the two-bond coupling constant, ²J(¹⁹⁵Pt-¹H), can help to distinguish between cis and trans isomers. researchgate.net

Table 1: Representative ¹⁹⁵Pt NMR Chemical Shifts for Diiodoplatinum(II) Complexes.

| Compound | Solvent | Chemical Shift (ppm) | Reference |

| cis-Pt(primary amine)₂I₂ | Acetone | -3342 to -3357 | researchgate.net |

| trans-Pt(primary amine)₂I₂ | Acetone | -3336 to -3372 | researchgate.net |

| trans-[Pt(NH₂C₆H₁₁)₂I₂] | - | - | researchgate.net |

| trans-Bis(3-acetylpyridine-κN)diiodoplatinum(II) | CD₂Cl₂ | -3224 | nih.gov |

| [PtI₂(amine)₂] dimers | DMF | ~ -4000 | nih.gov |

Note: Chemical shifts are typically referenced to K₂PtCl₄.

Multinuclear NMR for Monitoring Ligand Substitution and Dynamic Processes

Multinuclear NMR spectroscopy, which involves the observation of various nuclei such as ¹H, ¹³C, and ¹⁹⁵Pt, is instrumental in monitoring dynamic processes like ligand substitution reactions involving Diiodoplatinum;tetramethylazanium. researchgate.netcore.ac.uk By tracking changes in the chemical shifts, signal intensities, and coupling constants over time or with varying conditions, the kinetics and mechanisms of these reactions can be elucidated.

For example, the transformation of cis-Pt(amine)₂I₂ complexes into iodo-bridged dimers can be conveniently followed by ¹⁹⁵Pt NMR spectroscopy. researchgate.net The dimerization process, which can take from hours to days depending on the amine ligand, is characterized by the appearance of new resonances at different chemical shifts. nih.gov Similarly, the exchange of ligands in platinum complexes can be studied. For instance, the exchange of pyridine (B92270) and bipyridine ligands in trimethylplatinum(IV) iodide complexes has been monitored by ¹H NMR, revealing the presence of multiple platinum species in solution. researchgate.net

Variable temperature NMR studies can also provide insights into the energetics of dynamic processes. researchgate.net By measuring the rate of exchange at different temperatures, activation parameters such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can be determined, offering a deeper understanding of the reaction mechanism. core.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Infrared (IR) spectroscopy is a widely used technique for identifying characteristic functional groups within a molecule. In the context of Diiodoplatinum;tetramethylazanium, the IR spectrum will exhibit absorption bands corresponding to the vibrations of the tetramethylammonium cation and the platinum-iodide bonds.

The platinum-iodide (Pt-I) stretching vibrations are typically observed in the far-infrared region of the spectrum, usually below 400 cm⁻¹. The exact frequency of these vibrations can provide information about the geometry of the complex and the strength of the Pt-I bond.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. A key difference is that vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa.

For Diiodoplatinum;tetramethylazanium, Raman spectroscopy would be particularly useful for observing the symmetric Pt-I stretching vibration, which is often Raman active but may be weak in the IR spectrum. The study of the far-infrared and Raman spectra of tetra-alkylammonium salts of mixed tetrahalogeno-complexes provides a basis for the interpretation of the vibrational spectra of such compounds. rsc.org Analysis of the combined IR and Raman data allows for a more complete assignment of the vibrational modes of the complex.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for identifying species present in solution.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes in solution. chempap.org ESI-MS allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the direct observation of the intact complex ions. chempap.org

For Diiodoplatinum;tetramethylazanium, ESI-MS would be used to confirm the presence of the tetramethylammonium cation, [(CH₃)₄N]⁺, and the diiodoplatinate anion, [PtI₂]²⁻ or related species, in solution. The technique is highly sensitive and can detect different species that may be formed through ligand exchange or other reactions in solution. The isotopic distribution pattern of platinum, with its characteristic multiple isotopes, provides a definitive signature for the presence of platinum in the detected ions. chempap.org ESI-MS has been successfully employed to study the interactions of various platinum(II) complexes with biomolecules and to characterize new platinum-based anticancer agents. nih.govsigmaaldrich.com

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques are indispensable for characterizing the stability and phase behavior of solid-state materials, including platinum complexes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition pathways. researchgate.net For diiodoplatinum;tetramethylazanium, a TGA experiment would involve heating a small sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. acs.org

The resulting TGA curve would show distinct mass loss steps corresponding to the decomposition of the compound. For instance, initial mass loss might be attributed to the loss of the tetramethylammonium cation, followed by the subsequent decomposition of the diiodoplatinum moiety at higher temperatures. The decomposition of platinum(II) iodide itself is known to yield platinum metal and iodine vapor upon heating. wikipedia.org Studies on other platinum(II) complexes with bipyridine or diphosphine ligands have shown that the ligands are lost in distinct steps, with the platinum complexes generally exhibiting high thermal stability. jmaterenvironsci.com By analyzing the temperature at which these mass losses occur and the percentage of mass lost at each step, the decomposition pathway can be elucidated.

Hypothetical TGA Data for Diiodoplatinum;tetramethylazanium:

| Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

| 250-350 | ~16.5 | Tetramethylazanium ((CH₃)₄N) |

| >400 | ~56.8 | Iodine (I₂) |

| Residue | ~26.7 | Platinum (Pt) |

This table is hypothetical and based on the expected decomposition of the constituent ions.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. jst.go.jpresearchgate.net This allows for the characterization of thermal events such as melting, crystallization, and solid-state phase transitions. jst.go.jp For diiodoplatinum;tetramethylazanium, a DSC scan would reveal endothermic peaks corresponding to melting or phase transitions and exothermic peaks related to crystallization or decomposition.

By comparing the thermal events observed in the DSC thermogram with the mass loss steps from TGA, a comprehensive understanding of the material's thermal behavior can be achieved. For example, an endothermic peak in the DSC curve occurring without a corresponding mass loss in the TGA would indicate a phase transition or melting. An exothermic peak coinciding with a mass loss in the TGA would confirm the decomposition process. DSC has been effectively used to study the interaction of platinum complexes with DNA by observing shifts in the DNA melting temperature. jst.go.jp

Hypothetical DSC Data for Diiodoplatinum;tetramethylazanium:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Endotherm (Melting) | 220 | 225 | Value |

| Exotherm (Decomposition) | 280 | 310 | Value |

This table is hypothetical and illustrates the type of data obtained from a DSC experiment.

Elemental Composition Analysis

Elemental analysis is a fundamental technique to determine the elemental composition of a compound, providing empirical validation of its proposed formula. For diiodoplatinum;tetramethylazanium (Chemical Formula: C₄H₁₂I₂N Pt), the theoretical weight percentages of each element can be calculated.

Theoretical Elemental Composition of Diiodoplatinum;tetramethylazanium:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 10.70 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 2.70 |

| Iodine | I | 126.90 | 2 | 253.80 | 56.54 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 3.12 |

| Platinum | Pt | 195.08 | 1 | 195.08 | 43.46 |

| Total | 448.89 | 100.00 |

Experimental determination of the elemental composition is typically performed using techniques like combustion analysis for C, H, and N, and other methods for platinum and iodine. The experimentally determined weight percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correctness of the compound's formula. Such analysis is a standard characterization method reported in the synthesis of new platinum complexes. nih.govresearchgate.net

Coordination Chemistry and Ligand Sphere Dynamics of Diiodoplatinum Ii Complexes

Mechanistic Aspects of Ligand Substitution Reactions in Square Planar Platinum(II) Diiode Systems

Ligand substitution reactions in square planar platinum(II) complexes, including diiodo systems, are fundamental to understanding their chemical behavior. These 16-electron complexes typically follow associative mechanisms rather than dissociative ones. wikipedia.orgfiveable.me The reaction rate is influenced by several factors, including the identity of the entering and leaving groups, the nature of the non-reacting ligands, and the solvent. dalalinstitute.comyoutube.com

The substitution reactions of square planar Pt(II) complexes predominantly proceed through an associative pathway. wikipedia.org This mechanism involves the initial approach of an incoming ligand (nucleophile) to the metal center, forming a five-coordinate intermediate. fiveable.meyoutube.com This intermediate typically adopts a trigonal-bipyramidal geometry. mdpi.comyoutube.com The formation of this higher-coordinate species is the rate-determining step, leading to a negative entropy of activation due to the increase in order. wikipedia.org

The reaction can be visualized as a two-step process:

Formation of the Intermediate: The incoming ligand attacks the platinum(II) center, which is accessible from above or below the square plane, leading to the formation of the five-coordinate trigonal-bipyramidal intermediate. youtube.comyoutube.com

Dissociation of the Leaving Group: The intermediate then rearranges, and the leaving group departs, restoring the square planar geometry of the product complex. wikipedia.org

For ligands with strong π-back-donation capabilities, this pentacoordinate intermediate is stabilized, and the substitution follows a two-step associative mechanism. nih.govresearchgate.net In contrast, for ligands with very strong sigma-donation, the reaction may proceed through a dissociative interchange (Id) mechanism. nih.govresearchgate.net Most reactions involving square planar complexes are associatively activated, as the relatively low coordination number provides steric room for the incoming fifth ligand. youtube.com

The trans effect describes the influence of a coordinated ligand on the rate of substitution of the ligand positioned trans to it. adichemistry.com This kinetic phenomenon is particularly significant in the chemistry of platinum(II) complexes. kennesaw.edu Ligands can be ranked in a series based on their ability to direct trans substitution. adichemistry.comkennesaw.edu

The iodide ligand (I⁻) exhibits a strong trans effect, meaning it significantly labilizes the ligand positioned opposite to it, accelerating its substitution. kennesaw.eduyoutube.com The trans effect is attributed to two main factors:

Trans Influence (Thermodynamic): This refers to the weakening of the metal-ligand bond trans to the directing ligand in the ground state. Strong σ-donors, like iodide, destabilize the bond opposite to them. adichemistry.com

Transition State Stabilization (Kinetic): This involves the stabilization of the five-coordinate trigonal-bipyramidal transition state. Ligands with strong π-accepting properties can stabilize this intermediate. adichemistry.com

The strong trans effect of iodide is crucial for stereoselective synthesis. For instance, in the synthesis of cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]), the reaction of [PtI₄]²⁻ with ammonia (B1221849) yields the cis isomer because the strong trans-directing iodide ligands promote the substitution of the iodide ions trans to each other, leading to the addition of ammonia in a cis configuration. kennesaw.edu

| Trans-Directing Ligand (T) | Relative Rate of Substitution of X |

| CN⁻, CO, C₂H₄ | Very High |

| PR₃, H⁻ | High |

| CH₃⁻, I⁻, SCN⁻ | Moderate |

| Br⁻, Cl⁻ | Low |

| Py, NH₃, H₂O | Very Low |

| This table presents a simplified series of the trans effect, showing the relative ability of a ligand T to direct the substitution of a ligand X positioned trans to it in a square planar Pt(II) complex. |

Role of Tetramethylammonium (B1211777) Counterions in Anion Stability and Reactivity

The tetramethylammonium cation, [(CH₃)₄N]⁺, serves as a counterion to the anionic diiodoplatinum(II) complex, [PtI₄]²⁻ or related species. While often considered a non-coordinating "spectator" ion, its presence is crucial for the stability and reactivity of the anionic platinum complex. Its role is primarily electrostatic, stabilizing the negatively charged platinum complex in both the solid state and in solution. nih.gov

The large, non-polar nature of the tetramethylammonium cation helps to precipitate the anionic platinum complex from solution. In the solid state, it occupies lattice positions that provide electrostatic stabilization to the anionic units. The stability of such compounds can be influenced by the nature of the cation; for example, thermal decomposition temperatures are a key characteristic. researchgate.net

In solution, the counterion can influence the aggregation of the platinum complexes. The electrostatic interactions between the cationic tetramethylammonium and the anionic platinum complexes can lead to the formation of ion pairs or larger aggregates, which can affect the reactivity and the observed kinetics of ligand substitution reactions. nih.gov The use of a cationic polyelectrolyte with anionic platinum(II) complexes has demonstrated that electrostatic interactions are key to forming ensembles, which can be further stabilized by Pt(II)···Pt(II) and π–π stacking interactions. nih.gov

Equilibrium Studies of Ligand Exchange Processes

Ligand exchange reactions in square planar platinum(II) complexes are often reversible, leading to an equilibrium state. osti.gov The study of these equilibria provides valuable thermodynamic data about the relative stability of different complexes. For a general ligand exchange reaction:

[PtL₃X] + Y ⇌ [PtL₃Y] + X

The position of the equilibrium is determined by the equilibrium constant, Keq. The kinetics of such exchange reactions have been studied for various platinum(II) systems. For example, the isotopic exchange of chloride in chloro(diethylenetriamine)platinum(II) chloride has been investigated to understand the kinetics and the aquation equilibrium constant. osti.gov

Kinetic studies often reveal a two-term rate law for substitution in square planar complexes:

Rate = k₁[Complex] + k₂[Complex][Y]

The k₁ term corresponds to a solvent-assisted pathway, where a solvent molecule first displaces a ligand, which is then substituted by the incoming ligand Y. The k₂ term represents the direct associative pathway discussed earlier. dalalinstitute.com The relative contributions of these two pathways depend on the nature of the solvent, the incoming ligand, and the complex itself.

Formation and Properties of Dimeric and Polymeric Iodo-Bridged Platinum(II) Complexes

Under certain conditions, monomeric diiodoplatinum(II) complexes can undergo reactions to form dimeric or polymeric structures where iodide ions act as bridging ligands between two platinum centers. researchgate.net These iodo-bridged dimers, often with the general formula [Pt(L)I₂]₂, can be synthesized from the corresponding cis-[Pt(L)₂I₂] complexes by treatment with an acid like perchloric acid. researchgate.net

These dimeric species can exist as cis and trans isomers, which can be distinguished using multinuclear NMR spectroscopy, particularly ¹⁹⁵Pt NMR. researchgate.net For example, iodo-bridged dimers with amine ligands show two signals in the ¹⁹⁵Pt NMR spectrum, which have been assigned to the cis and trans dinuclear species, I(amine)Pt(μ-I)₂PtI(amine). researchgate.net

The iodo-bridges in these dimers are susceptible to cleavage by other ligands, which can be a useful synthetic route. For instance, the cleavage of an iodo-bridged dimer by a second nitrogen-containing ligand can produce an isometrically pure cis mixed-amine platinum(II) complex. researchgate.net The properties of these binuclear complexes can be significantly different from their mononuclear counterparts and are tunable by modifying the ligands. rsc.org

| Compound Type | Typical Synthetic Precursor | Key Structural Feature | Method of Characterization |

| Monomeric [PtL₂I₂] | K₂[PtI₄] | Square planar geometry | IR, NMR, X-ray crystallography |

| Dimeric [Pt(L)I₂]₂ | cis-[Pt(L)₂I₂] | Two Pt(II) centers bridged by two iodide ligands | ¹⁹⁵Pt NMR, ¹H NMR, ¹³C NMR |

Reaction Mechanisms and Chemical Transformations Involving Diiodoplatinum;tetramethylazanium

Redox Chemistry of Platinum Centers: Oxidation State Transitions

The platinum center in diiodoplatinum(II) complexes is central to their reactivity, readily undergoing changes in its oxidation state. These transitions between platinum(II) and platinum(IV) are the cornerstone of many catalytic cycles and chemical transformations.

Oxidative Addition Reactions Involving Platinum(II) to Platinum(IV) Transformations

Oxidative addition is a fundamental reaction class where both the oxidation state and coordination number of the platinum center increase, typically from +2 to +4. wikipedia.org This process involves the cleavage of a substrate bond (e.g., A-B) and the formation of two new bonds between the metal and the substrate fragments (M-A and M-B). umb.edu For square-planar platinum(II) complexes, this reaction results in an octahedral platinum(IV) product. wikipedia.org

The mechanism of oxidative addition can vary depending on the substrate. For non-polar molecules like dihydrogen (H₂), the reaction often proceeds through a concerted pathway, resulting in the cis-addition of the two fragments. wikipedia.orgumb.edu However, for polar substrates such as alkyl halides (e.g., methyl iodide, CH₃I), a stepwise Sₙ2-type mechanism is more common. umb.eduyoutube.com In this pathway, the electron-rich platinum(II) center acts as a nucleophile, attacking the less electronegative end of the polar molecule (the methyl group in CH₃I). youtube.com This leads to the displacement of the halide, which then coordinates to the newly formed cationic platinum intermediate. youtube.com

For example, the oxidative addition of iodine (I₂) to a dimethylplatinum(II) complex, [PtMe₂(bipy)], initially forms a trans-product, trans-[PtI₂Me₂(bipy)], which can then slowly isomerize to the cis-isomer. researchgate.netresearchgate.net Low-temperature studies suggest the initial formation of a charge-transfer complex, [PtMe₂(I₂)(bipy)], before the final platinum(IV) product is formed. researchgate.netresearchgate.net The stereochemistry of the final product can be influenced by the ligands present and the reaction conditions. researchgate.net

Table 1: Examples of Oxidative Addition to Pt(II) Complexes

| Pt(II) Reactant | Reagent (A-B) | Pt(IV) Product | Mechanism Type | Reference(s) |

|---|---|---|---|---|

| [PtMe₂(bipy)] | I₂ | trans-[PtI₂Me₂(bipy)] | Sₙ2-type / Charge-transfer | researchgate.netresearchgate.net |

| trans-IrCl(CO)(PPh₃)₂ | H₂ | IrCl(H)₂(CO)(PPh₃)₂ | Concerted | wikipedia.org |

Reductive Elimination Pathways and Re-formation of Platinum(II) Species

Reductive elimination is the microscopic reverse of oxidative addition, where two cis-oriented ligands on the platinum(IV) center couple and are expelled, reducing the metal's oxidation state from +4 back to +2. wikipedia.orgyoutube.com This step is often the final, product-forming stage in catalytic cycles. wikipedia.org For this reaction to occur, the groups being eliminated must be positioned cis to one another on the octahedral platinum(IV) complex. umb.eduwikipedia.org

The mechanism of reductive elimination from a Pt(IV) center can be complex. Computational and experimental studies suggest that the reaction is often initiated by the dissociation of a ligand from the coordination sphere. nih.govosti.gov For instance, in the reductive elimination of methyl iodide (CH₃I) from a Pt(IV) complex, the iodide ligand may dissociate first, creating a five-coordinate cationic intermediate. osti.gov This is then followed by the nucleophilic attack of the iodide on a methyl group bound to the platinum cation, leading to the formation of MeI and the L₂PtMe₂ platinum(II) species. nih.gov The reduction of the platinum center can be considered to formally occur upon the initial halide dissociation, which triggers an electronic rearrangement and a flow of electron density back to the metal. osti.gov The solvent polarity and the presence of Lewis acids can influence the facility of reductive elimination, with polar solvents generally promoting the reaction. nih.gov

Nucleophilic Reactivity and Anion Activation Mediated by Tetramethylammonium (B1211777) Counterions

This transfer is significant because it alters the solvation shell of the anion. In the organic phase, the anion is poorly solvated compared to in a protic, aqueous environment. This results in a "naked" and highly reactive nucleophile. stackexchange.com The enhanced reactivity arises because the energetic barrier for the nucleophile to shed its solvent cage before reacting is greatly reduced. stackexchange.com Quaternary ammonium (B1175870) salts are well-known for this ability to enhance the nucleophilicity of anions like halides. rsc.org For example, tetramethylammonium chloride has been shown to be an effective phase-transfer catalyst for halide exchange reactions. rsc.org This principle of anion activation can apply to the iodide ligands on the platinum complex or to the entire [PtI₄]²⁻ anion itself, making it more reactive toward electrophiles or more susceptible to ligand exchange in a non-polar solvent environment.

Thermal Decomposition Pathways of Tetramethylammonium Salts

When subjected to heat, tetramethylammonium salts undergo decomposition. The specific pathway for diiodoplatinum;tetramethylazanium would involve the breakdown of both the cation and the anion. Studies on the thermal decomposition of various tetramethylammonium salts provide a general mechanistic framework. nih.gov For tetramethylammonium nitrate, the decomposition is initiated by the dissociation of the salt into trimethylamine (B31210) and methyl nitrate. osti.gov This dissociation, involving the transfer of a methyl group, is often the rate-determining step. osti.gov

Applying this to tetramethylammonium diiodoplatinate, the initial decomposition steps would likely involve the breakdown of the tetramethylammonium cation. [N(CH₃)₄]⁺ → N(CH₃)₃ + CH₃⁺ (or related methyl radical/species)

Table 2: Likely Products of Thermal Decomposition

| Component | Initial Decomposition Products | Final Residue | Reference(s) for Mechanism |

|---|---|---|---|

| Tetramethylammonium Cation | Trimethylamine, Methyl Species | - | osti.gov |

Metal-Carbon Bond Forming and Cleaving Reactions (general to Pt complexes)

The formation and cleavage of platinum-carbon bonds are central to the organometallic chemistry of platinum and are exemplified by the processes of oxidative addition and reductive elimination.

Bond Formation: A primary method for forming Pt-C bonds is the oxidative addition of an organic halide to a Pt(II) center. youtube.com As described in section 5.1.1, the reaction of a Pt(II) complex with methyl iodide (CH₃I) results in the formation of a new Pt-CH₃ bond as the platinum is oxidized to Pt(IV). youtube.com Another route is through transmetalation, where an organometallic reagent of another metal transfers its organic group to the platinum center.

Bond Cleavage: The most direct way a Pt-C bond is cleaved is through reductive elimination. wikipedia.orgyoutube.com In this process, a Pt-C bond and another cis-oriented Pt-ligand bond are broken simultaneously to form a new C-ligand bond, as the Pt(IV) center is reduced to Pt(II). wikipedia.orgnih.gov For example, the reductive elimination from a fac-L₂PtMe₃(OR) complex can form a C-O bond, yielding a methyl ether or ester, while reducing the platinum center. nih.gov This cleavage is a critical step in many platinum-catalyzed cross-coupling reactions.

Interactions with Chemical Ligands for Mechanistic Understanding

The study of how different ancillary ligands influence reaction rates and pathways provides deep mechanistic insight into the behavior of platinum complexes. nih.govresearchgate.net Ligand exchange reactions are particularly informative. researchgate.net Square-planar Pt(II) complexes, such as the diiodo species, typically undergo ligand substitution through an associative mechanism. semanticscholar.org In this pathway, the incoming nucleophile attacks the complex to form a five-coordinate, trigonal bipyramidal intermediate, before the leaving group departs. semanticscholar.org

The electronic and steric properties of the ligands attached to the platinum center profoundly affect its reactivity. Electron-donating ligands increase the electron density on the platinum, making it more nucleophilic and thus more reactive towards oxidative addition. nih.gov Conversely, bulky ligands can sterically hinder the approach of a nucleophile, slowing down associative substitution reactions or favoring a dissociative mechanism where the leaving group departs first. researchgate.net By systematically varying the ligands (e.g., phosphines with different substituents) and studying the resulting kinetics of substitution or redox reactions, chemists can map the reaction mechanism and understand the nature of the transition state. researchgate.netnih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding in Diiodoplatinum Complexes

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of transition metal complexes. nih.govnih.gov In the context of diiodoplatinum(II) complexes, DFT calculations are instrumental in understanding the nature of the platinum-iodine bond, as well as the non-covalent interactions that may occur with the tetramethylammonium (B1211777) cation.

DFT studies typically involve the optimization of the molecular geometry to find the lowest energy structure. From this, a wealth of information can be derived, including molecular orbital energies, electron density distribution, and the nature of the frontier orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). For a hypothetical diiodoplatinum;tetramethylazanium system, DFT could elucidate the extent of charge transfer between the anionic [PtI₂]²⁻ moiety and the tetramethylammonium cation. Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra of such complexes. nih.govwhiterose.ac.uk

A representative DFT study on a generic diiodoplatinum(II) complex might yield the following conceptual data:

| Property | Calculated Value | Significance |

| Pt-I Bond Length | ~2.6 Å | Indicates the strength and nature of the covalent bond. |

| HOMO-LUMO Gap | Variable (e.g., 2-4 eV) | Relates to the electronic stability and reactivity of the complex. |

| Mulliken Charge on Pt | e.g., +0.5 to +0.8 | Provides insight into the electrophilicity of the platinum center. |

| Vibrational Frequencies | Multiple modes | Can be compared with experimental IR and Raman spectra to validate the computed structure. |

This table is illustrative and based on general knowledge of platinum complexes. Actual values would require specific calculations.

Mechanistic Pathway Elucidation through Transition State Calculations

Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry provides the tools to locate and characterize transition states, which are the energy maxima along a reaction coordinate. nih.gov For diiodoplatinum(II) complexes, a key area of investigation is their participation in reactions such as oxidative addition, which is crucial in many catalytic cycles.

By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Dimer method are employed to locate the transition state structure. Frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates. For instance, in the oxidative addition of a molecule to a diiodoplatinum(II) center, calculations can reveal whether the mechanism is concerted or stepwise. nih.gov

Analysis of Noncovalent Interactions: Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIPlot) Analyses

QTAIM analyzes the topology of the electron density to identify bond critical points (BCPs) between atoms. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between covalent bonds and noncovalent interactions like hydrogen bonds or van der Waals forces. NCIPlot provides a visual representation of noncovalent interactions in three-dimensional space, color-coding them based on their strength and nature (attractive or repulsive). For diiodoplatinum;tetramethylazanium, these analyses could reveal weak C-H···I interactions between the methyl groups of the tetramethylammonium cation and the iodide ligands of the platinum complex.

A hypothetical QTAIM analysis for a C-H···I interaction in an analogous system might show:

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| C-H···I | ~0.005 - 0.015 | Positive | Indicates a weak, closed-shell (non-covalent) interaction. |

This table is illustrative and based on typical values for weak interactions.

Computational Analysis of Polymorphism and Crystal Structure Prediction

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science and pharmaceuticals. mdpi.com Computational crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements for a given molecule. nih.govresearchgate.net These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.

For diiodoplatinum;tetramethylazanium, CSP could predict the existence of different polymorphs arising from variations in the packing of the ions in the crystal lattice. This could be influenced by the subtle interplay of noncovalent interactions. The computational prediction of polymorphs can guide experimental screening efforts and provide insights into the factors that control crystallization. rsc.orgresearchgate.net

Kinetic Isotope Effect (KIE) Calculations for Reaction Mechanism Discrimination

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org KIEs are a sensitive probe of reaction mechanisms, particularly for determining whether a bond to the isotopically labeled atom is broken in the rate-determining step. princeton.eduosti.govlibretexts.org

Computational methods can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. youtube.com The differences in zero-point vibrational energies between the isotopic species in the ground and transition states are the primary contributors to the KIE. For reactions involving diiodoplatinum(II) complexes, such as protonolysis or C-H activation, calculating the KIE can help to distinguish between different proposed mechanisms.

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their behavior in solution. nih.govelifesciences.orgnih.gov For diiodoplatinum;tetramethylazanium, MD simulations could be used to model its solvation in various solvents.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. This allows for the study of phenomena such as ion pairing, solvent structuring around the ions, and the conformational dynamics of the complex. For instance, an MD simulation could reveal the average distance between the tetramethylammonium cation and the diiodoplatinate(II) anion in a particular solvent and how the solvent molecules arrange themselves around the ionic pair.

Catalytic Applications: Mechanistic Studies

Phase-Transfer Catalysis Mechanistic Insights by Tetramethylammonium (B1211777) Salts

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. scienceinfo.comijstr.org The catalyst, often a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other. scienceinfo.com The mechanism of this transport is highly dependent on the structure of the catalyst.

The tetramethylammonium (TMA) cation, being the smallest quaternary ammonium cation, plays a distinct role in PTC, primarily favoring an "interfacial mechanism." mdpi.comnih.gov In this mechanism, the key steps occur at the liquid-liquid interface rather than in the bulk organic phase. For reactions involving a strong base like sodium hydroxide (B78521), deprotonation of the organic substrate occurs at the interface. mdpi.com The resulting anion forms an ion pair with the TMA cation, which is then transferred into the organic phase to react. ijstr.orgmdpi.com

The high charge density and hydrophilicity of the TMA cation mean it has low solubility in the organic phase, concentrating its presence at the interface. operachem.com This localization is advantageous for reactions where the active anion is generated at the phase boundary. The TMA cation efficiently captures the newly formed anion at the interface and facilitates its transport into the organic phase for the subsequent reaction. Studies on the interfacial properties of various quaternary ammonium salts, including tetramethylammonium bromide (TMAB), have been conducted to elucidate these mechanisms. researchgate.net

The behavior of the tetramethylammonium cation contrasts sharply with that of larger, more lipophilic quaternary ammonium catalysts, such as tetrabutylammonium (TBA). These larger cations tend to operate via an "extraction mechanism." nih.gov In this pathway, the catalyst resides predominantly in the organic phase and extracts the aqueous reactant anion (e.g., hydroxide or cyanide) into the organic bulk, where the reaction occurs. ijstr.orgnih.gov

The choice between a small, hydrophilic cation like TMA and a large, lipophilic one like TBA can determine the dominant catalytic pathway and, consequently, the reaction's efficiency. For many hydroxide-initiated reactions, smaller hydrophilic ammonium ions are often superior catalysts because the reaction relies on interfacial deprotonation rather than the extraction of hydroxide ions, which are heavily hydrated and difficult to transfer. nih.gov The distinct properties and mechanistic preferences are summarized in the table below.

| Property | Tetramethylammonium (TMA) | Larger Quaternary Ammonium (e.g., TBA) |

| Size/Lipophilicity | Small, hydrophilic | Large, lipophilic |

| Solubility | Primarily soluble in the aqueous phase | High solubility in the organic phase |

| Dominant Mechanism | Interfacial Mechanism mdpi.comnih.gov | Extraction Mechanism nih.gov |

| Mode of Action | Forms ion pair with substrate anion at the interface after interfacial deprotonation/reaction. mdpi.com | Extracts reactant anion (e.g., OH⁻) from the aqueous phase into the bulk organic phase. ijstr.org |

| Typical Application | Efficient for many hydroxide-initiated reactions where interfacial processes dominate. nih.gov | Effective for Sₙ2 displacements with less hydrated anions (e.g., CN⁻, N₃⁻) where anion extraction is key. nih.gov |

Platinum-Catalyzed Hydrofunctionalization Reactions: Mechanistic Details

Platinum(II) complexes are effective catalysts for hydrofunctionalization reactions, such as hydroalkoxylation and hydroamination, which involve the addition of an X-H bond across an alkene. rsc.org These reactions provide an atom-economical route to valuable heterocyclic compounds. nih.govnih.gov

The platinum-catalyzed intramolecular hydroalkoxylation of alcohols onto unactivated alkenes has been mechanistically scrutinized. One proposed pathway involves the outer-sphere attack of the hydroxyl group on a platinum-coordinated olefin. organic-chemistry.org In this mechanism, the platinum(II) center acts as a Lewis acid, activating the alkene towards nucleophilic attack by the pendant alcohol group, followed by a proton transfer to yield the cyclic ether product. organic-chemistry.org

More recent studies on "donor-acceptor" type platinum catalysts have revealed a more complex mechanism. nih.govresearchgate.net These systems, often generated from a platinum(II) precursor, a chelating ligand, and an electron-deficient monodentate phosphine ligand, exhibit high activity. nih.gov Mechanistic investigations using NMR spectroscopy suggest a pathway involving the dissociation of the electron-deficient phosphine ligand. researchgate.netresearchgate.net This dissociation generates a highly electrophilic platinum intermediate that readily coordinates with the alkene. The nucleophilic alcohol then attacks the activated alkene, leading to the product. The identification of various platinum-phosphine and platinum-alkene complexes in solution supports this dynamic ligand dissociation/re-association process as being key to the catalytic cycle. researchgate.net

The table below presents data on the performance of different "donor-acceptor" platinum catalysts in a model hydroalkoxylation reaction, highlighting the impact of the monodentate phosphine ligand's electronic properties on catalytic activity. nih.gov

| Catalyst | Monodentate Ligand | Yield (%) |

| A | Triphenylphosphine | <5 |

| B | Tris(4-(trifluoromethyl)phenyl)phosphine | 15 |

| C | Tris(3,5-bis(trifluoromethyl)phenyl)phosphine | 46 |

| D | Tris(pentafluorophenyl)phosphine | 81 |

| E | Tris(3,4,5-trifluorophenyl)phosphine | 91 |

Conditions: Catalyst (5 mol%), AgOTf (6 mol%), 50 °C, 16-24 h. Data sourced from Xing, et al., Nature Communications (2021). nih.gov

The mechanism of platinum(II)-catalyzed intramolecular hydroamination has been evaluated in detail under both stoichiometric and catalytic conditions. acs.orgacs.org The catalytic cycle is initiated by the reaction of a platinum precursor with the aminoalkene to form a platinum-amine complex. This is followed by an irreversible intramolecular ligand exchange, where the pendant alkene displaces another ligand to form a reactive platinum π-alkene complex. acs.orgacs.org

Stereochemical studies have provided strong evidence for an outer-sphere C–N bond formation pathway, where the amine attacks the coordinated alkene in an anti-fashion relative to the platinum center. acs.org This attack forms a zwitterionic platinamethylpyrrolidinium intermediate. acs.orgacs.org This intermediate is then deprotonated by a free amine molecule to form a neutral, bicyclic azaplatinacyclobutane complex, which has been identified as the catalyst resting state. acs.org The turnover-limiting step is the subsequent intramolecular protodemetalation of this complex, which releases the final pyrrolidine product and regenerates the active catalyst. acs.org The influence of ligand structure on catalyst efficiency is significant, with ligand dissociation and re-association events, similar to those in hydroalkoxylation, playing a potential role in generating the active catalytic species. nih.govmit.edu

Role of Diiodoplatinum Species as Catalyst Precursors or Active Forms in Homogeneous Catalysis

In homogeneous catalysis, the species introduced into the reaction vessel is often a stable, well-defined "precatalyst" that is converted into the true catalytically active species under the reaction conditions. researchgate.net Simple binary halides like platinum(II) iodide (PtI₂) are common and robust precursors for generating more complex active catalysts in situ. wikipedia.org PtI₂ is a solid that is insoluble in water and most common organic solvents, which can limit its utility. wikipedia.org

The compound "Diiodoplatinum;tetramethylazanium" implies a salt containing a tetramethylammonium cation and a platinum iodide anion, such as tetramethylammonium tetraiodoplatinate(II), [(CH₃)₄N]₂[PtI₄]. Such a salt would offer improved solubility in polar organic solvents compared to binary PtI₂, making it a more convenient and effective catalyst precursor.

Upon dissolution, the complex anion [PtI₄]²⁻ would serve as the source of platinum(II). In the context of the hydrofunctionalization reactions discussed above, the iodide ligands would be displaced by other components in the reaction mixture—such as phosphine ligands, the solvent, or the alkene/amine substrate itself—to generate the catalytically active species. For instance, in the hydroamination cycle, the aminoalkene could coordinate to the platinum center, displacing one or more iodide ligands to initiate the catalytic process. acs.orgacs.org Similarly, for donor-acceptor hydroalkoxylation catalysts, the [PtI₄]²⁻ precursor would react with added phosphine ligands to form the active catalyst in situ. nih.gov In this scenario, the tetramethylammonium cation acts as a spectator ion during the organometallic transformations but is crucial for delivering the platinum precursor into the solution phase in a reactive form.

No Information Available on Catalytic Applications of Diiodoplatinum;tetramethylazanium

Extensive searches for scientific literature detailing the catalytic applications and associated mechanistic studies of the chemical compound "Diiodoplatinum;tetramethylazanium" have yielded no relevant results. Specifically, there is no available research on the development of asymmetric catalytic processes involving this compound.

Consequently, the requested article, structured around the catalytic applications and mechanistic studies of Diiodoplatinum;tetramethylazanium, cannot be generated due to the absence of foundational research, detailed findings, and data on this topic in the public domain.

Solid State Chemistry and Materials Science Applications

Crystal Engineering Principles Applied to Tetramethylammonium (B1211777) Platinum Iodide Systems

The tetramethylammonium ([N(CH₃)₄]⁺) cation is a highly symmetrical, quasi-spherical organic cation. An X-ray investigation of tetramethylammonium iodide revealed a tetragonal crystal system. uio.no The structure of tetramethylammonium iodide has been a subject of study to understand the atomic arrangement and crystallochemical properties. uio.no

The principles of crystal engineering in such systems focus on controlling these intermolecular forces to achieve desired material properties. For instance, the size and shape of the organic cation can template the formation of specific inorganic frameworks, a concept that is central to the design of many hybrid materials.

Diiodoplatinum;tetramethylazanium as Precursors for Inorganic-Organic Hybrid Materials (e.g., Perovskite-Related Structures)

Inorganic-organic hybrid materials, particularly those with perovskite-related structures, have garnered immense interest for their tunable optoelectronic properties. These materials typically consist of an inorganic framework with organic cations occupying the voids. While the direct use of diiodoplatinum;tetramethylazanium to form a perovskite-like structure is not explicitly detailed in the provided search results, the underlying principles and the use of its constituent ions in similar systems provide strong evidence for its potential in this area.

A study on stabilizing tetramethylammonium lead iodide perovskite ((CH₃)₄NPbI₃) highlights the role of the tetramethylammonium cation in forming stable perovskite structures. researchgate.netrsc.org This research demonstrated that the (CH₃)₄N⁺ cation can successfully occupy the A-site in the ABX₃ perovskite lattice, leading to a thermodynamically stable material with potential for solar cell applications. researchgate.netrsc.org Although this study focuses on a lead-based perovskite, it establishes the compatibility of the tetramethylammonium cation within a halide perovskite framework.